{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}amine hydrochloride
Overview
Description
{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}amine hydrochloride is a chemical compound with the molecular formula C17H26N2O·HCl
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are widely used in the pharmaceutical industry and have been found in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been found to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives have been found to influence a variety of biochemical pathways, contributing to their diverse pharmacological activities .
Result of Action
Piperidine derivatives have been found to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Biochemical Analysis
Biochemical Properties
{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and alterations in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression, which in turn affects cellular function . The compound’s ability to inhibit proteases is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider . Over time, it may degrade, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}amine hydrochloride typically involves the following steps:
Benzoylation: : The starting material, piperidine, undergoes benzoylation to introduce the benzoyl group.
Tert-butyl Group Addition: : The tert-butyl group is added to the benzoyl moiety through a Friedel-Crafts alkylation reaction.
Amination: : The resulting compound is then subjected to amination to introduce the amine group.
Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring and optimization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}amine hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be performed to reduce the amine group.
Substitution: : Substitution reactions can occur at the benzoyl or piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of corresponding ketones or carboxylic acids.
Reduction: : Formation of amines or amides.
Substitution: : Formation of various substituted benzoyl or piperidine derivatives.
Scientific Research Applications
{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}amine hydrochloride has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Employed in proteomics research and as a semi-flexible linker in PROTAC (proteolysis targeting chimera) development for targeted protein degradation.
Medicine: : Investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: : Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}amine hydrochloride can be compared with other similar compounds, such as:
tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate: : Both compounds share structural similarities but differ in their functional groups and applications.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: : This compound is also used in PROTAC development but has a different benzoyl group placement.
Properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(4-tert-butylphenyl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-17(2,3)15-6-4-14(5-7-15)16(20)19-10-8-13(12-18)9-11-19;/h4-7,13H,8-12,18H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMABWZRKRPYFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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